molecular formula C10H9BrN2O3 B1616542 1-Acetyl-7-bromo-5-nitroindoline CAS No. 220442-80-8

1-Acetyl-7-bromo-5-nitroindoline

Cat. No.: B1616542
CAS No.: 220442-80-8
M. Wt: 285.09 g/mol
InChI Key: YAKJWJNRDAXRIX-UHFFFAOYSA-N
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Description

1-Acetyl-7-bromo-5-nitroindoline is a halogenated heterocyclic compound with the molecular formula C10H9BrN2O3 and a molecular weight of 285.09 g/mol . This compound is characterized by the presence of an acetyl group at the first position, a bromine atom at the seventh position, and a nitro group at the fifth position on the indoline ring. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Acetyl-7-bromo-5-nitroindoline typically involves a multi-step process:

Chemical Reactions Analysis

1-Acetyl-7-bromo-5-nitroindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-7-bromo-5-nitroindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-7-bromo-5-nitroindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

1-Acetyl-7-bromo-5-nitroindoline can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(7-bromo-5-nitro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(13(15)16)5-9(11)10(7)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKJWJNRDAXRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314740
Record name 1-Acetyl-7-bromo-5-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220442-80-8
Record name 1-Acetyl-7-bromo-5-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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